Myrcenol
Overview
Description
Myrcenol is an organic compound classified as a terpenoid. It is chemically known as 2-Methyl-6-methylideneoct-7-en-2-ol. This compound is notable for its presence in essential oils, particularly lavender oil, and is also found in the hop plant (Humulus lupulus). This compound is recognized for its pleasant fragrance and is used extensively in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myrcenol can be synthesized from myrcene through a series of chemical reactions. One common method involves the hydroamination of myrcene, followed by hydrolysis and palladium-catalyzed removal of the amine group . Another method involves the deamination of 7-hydroxygeranyl dialkylamine or 7-hydroxyneryl dialkylamine using a palladium-phosphine-cation complex catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced by treating myrcene with a cold acetic acid-sulfuric acid mixture, followed by the decomposition of the resulting myrcenyl acetate . Another industrial method involves the reaction of myrcene with sulfur dioxide to form a cyclic sulfone, which is then hydrated and heated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Myrcenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: this compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Produces aldehydes and ketones.
Reduction: Produces saturated alcohols.
Substitution: Produces halogenated derivatives of this compound.
Scientific Research Applications
Myrcenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fragrances and flavor compounds.
Biology: Studied for its role as a pheromone in certain insect species, such as bark beetles.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of myrcenol involves its interaction with olfactory receptors, particularly in insects where it acts as a pheromone. In the fragrance industry, this compound’s pleasant scent is due to its ability to bind to specific olfactory receptors in the human nose, triggering a sensory response. The molecular pathways involved include the activation of G-protein coupled receptors, leading to signal transduction and perception of the fragrance .
Comparison with Similar Compounds
Myrcene: A precursor to myrcenol, also a terpenoid with a similar structure.
Linalool: Another terpenoid with a floral scent, commonly found in lavender oil.
Geraniol: A monoterpenoid alcohol with a rose-like fragrance.
Uniqueness of this compound: this compound is unique due to its dual role as both a fragrance component and a pheromone. Its ability to undergo a variety of chemical reactions, including Diels-Alder reactions, makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-methyl-6-methylideneoct-7-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNCVNHORHNONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(=C)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027192 | |
Record name | 2-Methyl-6-methylene-7-octen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
99.00 to 100.00 °C. @ 10.00 mm Hg | |
Record name | Myrcenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
543-39-5 | |
Record name | Myrcenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-7-methyl-3-methylene-1-octene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Octen-2-ol, 2-methyl-6-methylene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-6-methylene-7-octen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-6-methyleneoct-7-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRCENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4XS5MYJ20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Myrcenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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